molecular formula C12H11N3O B1619084 N-Phenyl-N'-(2-pyridinyl)urea CAS No. 2327-17-5

N-Phenyl-N'-(2-pyridinyl)urea

Cat. No.: B1619084
CAS No.: 2327-17-5
M. Wt: 213.23 g/mol
InChI Key: FDMIXRXCYIIUDY-UHFFFAOYSA-N
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Description

N-Phenyl-N'-(2-pyridinyl)urea is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5995. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1-Phenyl-3-pyridin-2-ylurea, also known as N-Phenyl-N’-(2-pyridinyl)urea or N-phenyl-N’-2-pyridinylurea, is a compound that has been found to interact with several targets. It has been reported to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy . The compound also shows affinity towards Glycogen Synthase Kinase-3 Beta (GSK-3β) and Adenosine A2B and A3 receptors .

Mode of Action

For instance, by inhibiting FGFRs, the compound may disrupt the signaling pathways that these receptors are involved in, potentially slowing down tumor growth .

Biochemical Pathways

The biochemical pathways affected by 1-Phenyl-3-Pyridin-2-ylurea are likely to be those involving its targets. For example, FGFRs are involved in several signaling pathways that regulate cell proliferation, migration, and angiogenesis . By inhibiting these receptors, the compound could potentially disrupt these pathways. Similarly, GSK-3β is involved in various cellular processes, including cell division, apoptosis, and glucose regulation .

Result of Action

The result of 1-Phenyl-3-Pyridin-2-ylurea’s action would depend on its specific mode of action and the biochemical pathways it affects. Given its reported activity against FGFRs and GSK-3β, it could potentially have antitumor effects . In vitro studies have shown that some derivatives of the compound demonstrate significant antiproliferative effects on various cancer cell lines .

Biochemical Analysis

Biochemical Properties

1-Phenyl-3-pyridin-2-ylurea plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with metabotropic glutamate receptor subtype 5 (mGlu5), acting as a negative allosteric modulator . This interaction inhibits the receptor’s activity, which can have significant implications for neurological functions and disorders. Additionally, 1-Phenyl-3-pyridin-2-ylurea has been studied for its potential anticancer properties, where it interacts with specific proteins involved in cell proliferation .

Cellular Effects

The effects of 1-Phenyl-3-pyridin-2-ylurea on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 1-Phenyl-3-pyridin-2-ylurea has been observed to inhibit cell proliferation and induce apoptosis . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in malignant cells.

Molecular Mechanism

At the molecular level, 1-Phenyl-3-pyridin-2-ylurea exerts its effects through specific binding interactions with biomolecules. It binds to the mGlu5 receptor, inhibiting its activity and thereby modulating neurotransmission . This inhibition is achieved through allosteric modulation, where the compound binds to a site distinct from the receptor’s active site, inducing conformational changes that reduce receptor activity. Additionally, 1-Phenyl-3-pyridin-2-ylurea can inhibit certain enzymes involved in cancer cell proliferation, further elucidating its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Phenyl-3-pyridin-2-ylurea have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-Phenyl-3-pyridin-2-ylurea remains stable under specific conditions, maintaining its efficacy in inhibiting mGlu5 receptor activity and cancer cell proliferation . Prolonged exposure may lead to degradation, reducing its effectiveness and altering its impact on cellular processes.

Dosage Effects in Animal Models

The effects of 1-Phenyl-3-pyridin-2-ylurea vary with different dosages in animal models. At lower doses, the compound effectively modulates mGlu5 receptor activity without causing significant adverse effects . Higher doses may lead to toxicity and adverse effects, including disruptions in normal cellular functions and potential damage to tissues. These dosage-dependent effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.

Metabolic Pathways

1-Phenyl-3-pyridin-2-ylurea is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels, particularly in pathways related to neurotransmission and cancer cell metabolism . The compound’s interaction with mGlu5 receptors and enzymes involved in cell proliferation underscores its role in modulating metabolic processes and maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of 1-Phenyl-3-pyridin-2-ylurea within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy . For instance, the compound’s distribution in the central nervous system is crucial for its role in modulating neurotransmission and treating neurological disorders.

Subcellular Localization

1-Phenyl-3-pyridin-2-ylurea exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper localization and function.

Properties

IUPAC Name

1-phenyl-3-pyridin-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h1-9H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMIXRXCYIIUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177837
Record name N-Phenyl-N'-(2-pyridinyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2327-17-5
Record name N-Phenyl-N'-2-pyridinylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002327175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000736532
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Phenyl-N'-(2-pyridinyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENYL-3-(2-PYRIDYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-PHENYL-N'-2-PYRIDINYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3JU59YUY6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

29.04 g of a catalyst mixture of 2-aminopyridine/dibutyl tin dilaurate (molar ratio 1:1) in 37 ml of toluene are reacted with 4.76 g of phenyl isocyanate at room temperature. Petroleum ether is added to the resulting suspension after 11/2 hours and the colorless precipitate is suction filtered. 7 g of N-(2-pyridyl)-N'-phenyl urea, m.p. 186°-188° C. are isolated.
Quantity
4.76 g
Type
reactant
Reaction Step One
Name
2-aminopyridine dibutyl tin dilaurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
29.04 g
Type
catalyst
Reaction Step Two
Quantity
37 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 0.5 g aminopyridin and 0.7 ml triethylamine with 5 ml acetone was added dropwise to a suspension of 1.5 g phenylcarbamoyl-benzoic acid sulfimide with 15 ml aceton, under stirring. The reaction mixture was stirred for 45 minutes at room temperature, then diluted with 100 ml water. The acetone was distilled off, the residue was cooled, and the precipitated solid product was filtered, washed with water and dried. 0.6 g 1-phenyl-3-(2-pyridyl)-urea was obtained with a melting point of 185°-186° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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